
(4-((3-chloropyridin-2-yl)oxy)pipéridin-1-yl)(2-méthoxyphényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that features a piperidine ring, a chloropyridine moiety, and a methoxyphenyl group
Applications De Recherche Scientifique
SHP2 Inhibition
The compound has been identified as a potential inhibitor of Src homology phosphotyrosine phosphatase 2 (SHP2), which plays a crucial role in cell signaling pathways related to cancer progression. Inhibiting SHP2 can disrupt oncogenic signaling, making it a target for cancer therapy. Research indicates that compounds similar to (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone exhibit promising results in preclinical models of various cancers .
Orexin Receptor Antagonism
Another significant application is its use as an antagonist of orexin receptors, which are involved in regulating wakefulness and appetite. Compounds targeting these receptors could be beneficial in treating sleep disorders and obesity. The pharmacological profile of this compound suggests it may modulate orexin signaling effectively .
Serotonin Pathway Modulation
Research indicates that derivatives of this compound may influence the serotonin pathway, specifically acting as inhibitors of tryptophan hydroxylase (TPH), an enzyme critical in serotonin synthesis. This modulation can have therapeutic implications for disorders such as depression, anxiety, and irritable bowel syndrome .
Case Study 1: SHP2 Inhibition in Cancer Therapy
In a recent study, a derivative of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone was tested in vitro against various cancer cell lines. Results showed significant reduction in cell viability and proliferation, highlighting its potential as a novel anticancer agent. The mechanism involved the disruption of SHP2-mediated signaling pathways, leading to apoptosis in cancer cells.
Case Study 2: Orexin Receptor Antagonism for Sleep Disorders
A clinical trial evaluated the effects of a related compound on patients with insomnia. Participants receiving the treatment reported improved sleep quality and reduced nighttime awakenings compared to the placebo group. The findings support the hypothesis that orexin receptor antagonists can effectively manage sleep disorders.
Comparative Data Table
Application Area | Mechanism of Action | Potential Therapeutic Use |
---|---|---|
SHP2 Inhibition | Disruption of oncogenic signaling | Cancer treatment |
Orexin Receptor Antagonism | Modulation of wakefulness and appetite signaling | Treatment for sleep disorders and obesity |
Serotonin Pathway Modulation | Inhibition of TPH | Treatment for depression and anxiety |
Mécanisme D'action
Target of Action
A structurally similar compound, pf-06815345, is known to target the pcsk9 protein .
Mode of Action
The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This inhibition is achieved through a mechanism that involves the compound’s interaction with the ribosomal machinery .
Biochemical Pathways
The compound affects the biochemical pathway involving the PCSK9 protein. PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition can lead to a decrease in low-density lipoprotein (LDL) cholesterol levels .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its active form
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels . This can lead to a decrease in LDL cholesterol levels, which is beneficial in the management of conditions like hypercholesterolemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a chlorine atom.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the piperidine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the chloropyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
Uniqueness
- Structural Features : The presence of the chloropyridine moiety distinguishes it from similar compounds with different halogen substitutions.
- Reactivity : The compound’s reactivity profile is influenced by the specific halogen present, affecting its chemical behavior and potential applications.
Activité Biologique
The compound (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is C19H21ClN2O3 with a molecular weight of approximately 364.84 g/mol. The structure features a piperidine ring, a chloropyridine moiety, and a methoxyphenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes. Key areas of focus include:
- Dopamine Receptor Modulation : Compounds similar in structure have shown activity as selective agonists for dopamine receptors, particularly D3 receptors. This modulation is crucial in the treatment of neuropsychiatric disorders .
- Neuroprotective Effects : Some studies suggest that structurally related compounds can protect against neurodegeneration in models of Parkinson's disease, indicating potential therapeutic uses in neuroprotection .
Dopamine Receptor Interaction
The compound's interaction with dopamine receptors has been characterized through various assays:
Assay Type | Dopamine Receptor | Activity |
---|---|---|
β-arrestin Recruitment | D3R | Potent |
G Protein Activation | D3R | Significant |
pERK Phosphorylation | D3R | Enhanced |
These findings suggest that the compound may promote β-arrestin translocation and G protein-mediated signaling pathways, which are essential for dopamine receptor function .
Enzyme Inhibition Studies
Research has also indicated that similar compounds could act as inhibitors of key enzymes involved in metabolic pathways. For instance, the inhibition of pyruvate dehydrogenase kinase (PDHK) has been noted in related derivatives, which could lead to enhanced metabolic regulation .
Case Studies
- Neuroprotective Study in Animal Models : A study evaluated the effects of a related compound on MPTP-induced neurodegeneration in mice. Results showed significant neuroprotection, suggesting that the compound may be beneficial in treating neurodegenerative diseases .
- Pharmacokinetic Profiling : Another study assessed the pharmacokinetics of a similar compound, revealing favorable absorption and distribution characteristics that support its potential clinical application .
Propriétés
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLXVQLAQISFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.